molecular formula C20H16N4OS B2563190 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034437-37-9

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2563190
CAS No.: 2034437-37-9
M. Wt: 360.44
InChI Key: ZVENQLGLWNAXKE-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine ring

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzamide group, and finally the attachment of the thiophene-pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide: shares structural similarities with other compounds that contain pyrazole, thiophene, and pyridine rings.

    3-(1H-pyrazol-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide: This compound has a furan ring instead of a thiophene ring.

    3-(1H-pyrazol-1-yl)-N-((2-(pyridin-4-yl)pyridin-4-yl)methyl)benzamide: This compound has an additional pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVENQLGLWNAXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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